1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

描述

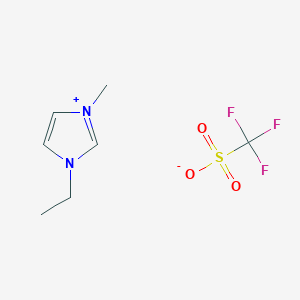

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) is a room-temperature ionic liquid (RTIL) composed of the 1-ethyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion. Its properties—such as low volatility, high thermal stability, and tunable miscibility—make it suitable for applications in electrochemistry, gas separation, and extractive distillation . The anion’s moderate electronegativity and bulkiness contribute to its intermediate polarity, balancing hydrophobicity and hydrophilicity .

属性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHF3O3S/c1-3-8-5-4-7(2)6-8;2-1(3,4)8(5,6)7/h4-6H,3H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTRYWVRCNOTAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047965 | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-44-2 | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1-methyl-1H-imidazolium 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate can be synthesized by reacting 1-ethyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent, with heating and stirring to facilitate the process. The product is then purified through appropriate treatment and crystallization .

化学反应分析

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often facilitated by specific catalysts.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Reactions often involve organic solvents and catalysts to enhance reaction rates and yields.

Major Products: The products depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate serves as an effective solvent and reaction medium in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it suitable for various chemical reactions.

- Enantioselective Reactions : This ionic liquid has been utilized in enantioselective amine acylation processes, demonstrating its utility in synthesizing chiral compounds .

- Polymeric Ionic Composites : It is also employed in the production of polymeric ionic composites, which are materials that exhibit both ionic conductivity and mechanical strength .

Electrochemistry

The electrochemical properties of this compound make it a valuable component in electrochemical applications.

- Electrodeposition : Studies have shown that this ionic liquid can facilitate the electrodeposition of metals such as iron from aqueous solutions, enhancing the efficiency of metal recovery processes .

- Supercapacitors : It is used in the fabrication of supercapacitors, where it contributes to improved energy density and power density due to its high ionic conductivity .

Energy Storage

In the realm of energy storage, this compound plays a crucial role in developing advanced materials for batteries and capacitors.

- Molten Salts : This compound is integral in creating hydrophobic and highly conductive molten salts used in dual intercalating molten electrolyte batteries, which are designed for high-performance applications .

- Ultracapacitors : Its application in ultracapacitors has been explored, showing significant improvements in charge transfer response and overall performance compared to traditional materials .

Environmental Applications

The environmental implications of using this compound are noteworthy.

- Carbon Dioxide Utilization : Research indicates that this ionic liquid can facilitate the incorporation of carbon dioxide into various organic syntheses, promoting sustainable practices in chemical manufacturing .

- Green Chemistry : Its use aligns with green chemistry principles, as it allows for reactions to occur under milder conditions while minimizing hazardous waste .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

作用机制

The mechanism of action of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the stability and reactivity of the compound in various chemical and biological systems .

相似化合物的比较

Physical Properties

The choice of anion significantly impacts physical properties. Table 1 compares [EMIM][OTf] with analogous RTILs sharing the same cation but different anions.

| Ionic Liquid | Melting Point (K) | Viscosity (mPa·s) | Thermal Stability (°C) | Water Miscibility |

|---|---|---|---|---|

| [EMIM][OTf] | ~260–280* | ~70–90* | ~300–350 | Partial |

| [EMIM][BF₄] | ~284 | ~40–60 | ~400 | High |

| [EMIM][TFSI] | ~259 | ~30–50 | ~400 | Low |

| [EMIM][Ac] | ~250 | ~150–200 | ~200–250 | High |

| [EMIM][Cl] | ~350 | ~200–300 | ~250–300 | High |

*Inferred from trends in anion size and electronegativity .

Key Observations :

- Melting Points : Larger, more complex anions (e.g., TFSI) lower melting points compared to smaller anions (e.g., Cl⁻). [EMIM][OTf] falls between [EMIM][BF₄] and [EMIM][TFSI] .

- Viscosity : [EMIM][OTf] has higher viscosity than [EMIM][BF₄] or [EMIM][TFSI] due to moderate hydrogen-bonding capacity of the OTf anion .

- Thermal Stability : Fluorinated anions (TFSI, BF₄, OTf) enhance thermal stability compared to acetate ([EMIM][Ac]) or chloride ([EMIM][Cl]) .

Chemical and Functional Properties

Electrochemical Performance

- Conductivity : [EMIM][OTf] exhibits lower ionic conductivity (~3–5 mS/cm) than [EMIM][TFSI] (~8–10 mS/cm) due to higher viscosity .

- Electrochemical Stability : The OTf anion provides a wider electrochemical window (~4.0 V) compared to [EMIM][BF₄] (~3.5 V) but narrower than [EMIM][TFSI] (~4.5 V) .

Gas Separation

In mixed matrix membranes with Cu-BTC MOF, [EMIM][OTf] shows higher CO₂/N₂ selectivity (∼45) than [EMIM][BF₄] (∼30) due to stronger CO₂-philic interactions with the OTf anion .

Extractive Distillation

For breaking ethanol-water azeotropes, [EMIM][OTf] is less effective than [EMIM][MeSO₃] (methanesulfonate) but outperforms [BMIM][OTf] (1-butyl-3-methylimidazolium OTf) due to its shorter alkyl chain, which reduces viscosity .

Structural and Molecular Insights

- Cation-Anion Interactions : Raman spectroscopy and DFT studies reveal that the OTf anion forms weaker hydrogen bonds with the EMIM cation compared to Cl⁻ or Ac⁻, leading to lower viscosity than [EMIM][Cl] but higher than [EMIM][TFSI] .

- Conformational Flexibility : The trifluoromethanesulfonate anion allows dynamic reorientation of the EMIM cation, enhancing ionic mobility in electrolytes .

生物活性

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals. This article delves into the biological activity of [EMIM][CF3SO3], highlighting its effects on microbial growth, enzyme stability, and its role as a solvent in chemical reactions.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. They are characterized by low volatility, high thermal stability, and tunable solubility properties. These features make them suitable for a range of applications, including as solvents for chemical reactions and as media for biological processes.

Microbial Growth

Research has demonstrated that [EMIM][CF3SO3] can influence microbial growth positively or negatively depending on its concentration. For instance:

- Bacillus amyloliquefaciens CMW1 , an ionic liquid-tolerant bacterium, exhibited growth in the presence of up to 10% (v/v) [EMIM][CF3SO3]. This strain produced an extracellular protease (BapIL) that maintained activity even in high concentrations of ionic liquids, showcasing the potential for biotechnological applications in environments where ionic liquids are present .

- In contrast, higher concentrations of [EMIM][CF3SO3] can inhibit the growth of certain bacteria. Studies have indicated a hormetic effect where low concentrations stimulate growth while higher concentrations lead to inhibition .

Enzyme Activity and Stability

The stability and activity of enzymes in the presence of ionic liquids is a critical factor for their application in industrial processes. The following findings have been reported:

- The enzyme BapIL from Bacillus amyloliquefaciens showed remarkable stability in the presence of [EMIM][CF3SO3], maintaining functionality across a broad pH range (4.0-12.6) and in high salt concentrations .

- Enzymatic reactions conducted in [EMIM][CF3SO3] have shown enhanced regioselectivity and yields for various pharmaceutical compounds, indicating that this ionic liquid can serve as an effective solvent for synthetic reactions involving biologically active molecules .

Case Studies

Several studies highlight the diverse biological activities associated with [EMIM][CF3SO3]:

- Microbial Production : A study investigated the production of 1,3-propanediol from crude glycerol using a microbial consortium in the presence of [EMIM][CF3SO3]. The results indicated that this ionic liquid could enhance microbial metabolism, thereby improving product yields .

- Pharmaceutical Applications : In the synthesis of antiviral drugs such as trifluridine, [EMIM][CF3SO3] has been used as a solvent to achieve high yields without extensive purification steps. This demonstrates its utility in pharmaceutical synthesis processes .

Comparative Table of Biological Effects

常见问题

Q. How is EMIM OTf synthesized and characterized for research purposes?

EMIM OTf is synthesized via alkylation of 1-methylimidazole with ethyl triflate or via metathesis reactions involving EMIM halides and silver triflate. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and elemental analysis to verify purity. Thermophysical properties (e.g., melting point, density) are measured using differential scanning calorimetry (DSC) and vibrating-tube densitometry, respectively . Purity standards (≥98%) are maintained via vacuum drying and chromatography .

Q. What experimental methods are used to determine thermophysical properties (e.g., density, viscosity) of EMIM OTf?

- Density : Measured using vibrating-tube densitometers at controlled temperatures (278.15–338.15 K) and atmospheric pressure .

- Viscosity : Determined via U-tube viscometers or rotational rheometry, with temperature calibration to ensure accuracy .

- Speed of sound : Ultrasonic interferometry quantifies sound velocity, enabling calculation of isentropic compressibility . Excess properties (e.g., molar volume, compressibility) are modeled using Redlich-Kister equations to account for temperature and composition effects .

Advanced Research Questions

Q. How does EMIM OTf influence the separation efficiency of azeotropic mixtures (e.g., ethanol-water) in extractive distillation?

EMIM OTf acts as an entrainer by altering relative volatility via strong hydrogen bonding with polar components (e.g., water). Experimental vapor-liquid equilibrium (VLE) data at 100 kPa show that 5–10 wt% EMIM OTf increases the separation factor of ethanol-water by 2–3× compared to conventional entrainers. Optimization involves balancing ionic liquid (IL) concentration (to avoid viscosity-driven inefficiencies) and column temperature (313–333 K) . Process simulations using NRTL or UNIQUAC models are critical for scaling .

Q. What contradictions exist in reported activity coefficients (γ∞) of organic solutes in EMIM OTf, and how can they be resolved?

Discrepancies in γ∞ values (e.g., for alkanes or alkyl benzenes) arise from differences in measurement techniques:

- Gas-liquid chromatography (GLC) : Reports lower γ∞ due to dynamic interactions between solute and IL stationary phase .

- Static methods : Yield higher γ∞ by measuring equilibrium partitioning in bulk IL . Standardizing measurement conditions (e.g., temperature: 313.15–333.15 K; solute purity) and validating with multiple methods (e.g., headspace analysis) can resolve inconsistencies .

Q. How does EMIM OTf enhance electrochemical polymerization (e.g., polypyrrole synthesis)?

EMIM OTf’s low viscosity and high ionic conductivity (0.1–1.0 S·cm⁻¹ at 298 K) facilitate rapid charge transfer during electropolymerization. Its triflate anion stabilizes radical cations via weak ion pairing, promoting polymer chain growth. Cyclic voltammetry in EMIM OTf shows higher current densities (vs. aqueous electrolytes) and smoother polymer morphologies. Post-polymerization, the IL can be recovered via vacuum distillation .

Methodological Considerations

Q. How can matrix-isolation FTIR spectroscopy and DFT calculations elucidate EMIM OTf’s ion-pair structure?

Matrix-isolation FTIR traps vaporized EMIM OTf in an argon matrix at 10 K, isolating ion pairs for spectral analysis. B3LYP/6-311+G(d,p) DFT simulations assign vibrational modes (e.g., C-H stretching at 3100–3200 cm⁻¹) and confirm cation-anion interactions (e.g., hydrogen bonding between imidazolium C2-H and triflate oxygen). Discrepancies between experimental and simulated spectra guide refinements in force-field parameters .

Q. What role does EMIM OTf play in micellar electrokinetic chromatography (MEKC) for separating achiral compounds?

As a MEKC modifier, EMIM OTf reduces electroosmotic flow (EOF) via electrostatic shielding, improving resolution of alkyl aryl ketones and phenols. Optimal separation requires 10–20 mM IL in the buffer (pH 8–9). The triflate anion competes with surfactants (e.g., SDS) for adsorption on the capillary wall, reducing analyte-wall interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。